molecular formula C11H15NO3 B13611034 2-Amino-3-(2-methoxy-3-methylphenyl)propanoic acid

2-Amino-3-(2-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B13611034
M. Wt: 209.24 g/mol
InChI Key: HWXBCFSGCHTRSY-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxy-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, an essential amino acid, and features a methoxy and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxy-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.

    Amination: The amine is then subjected to a Strecker synthesis, involving the reaction with cyanide and ammonium chloride, to form the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2-Hydroxy-3-(2-methoxy-3-methylphenyl)propanoic acid.

    Reduction: 2-Amino-3-(2-methoxy-3-methylphenyl)propanol.

    Substitution: 2-Amino-3-(2-ethoxy-3-methylphenyl)propanoic acid.

Scientific Research Applications

2-Amino-3-(2-methoxy-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the amino group.

    3-(2-Methylphenyl)propionic acid: Similar structure but lacks the methoxy group.

    2-Amino-3-(2-methylphenyl)propanoic acid: Similar structure but lacks the methoxy group.

Uniqueness

2-Amino-3-(2-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-3-(2-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-7-4-3-5-8(10(7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)

InChI Key

HWXBCFSGCHTRSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)N)OC

Origin of Product

United States

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